Rp-cAMPS 三乙胺盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

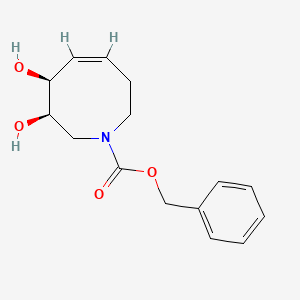

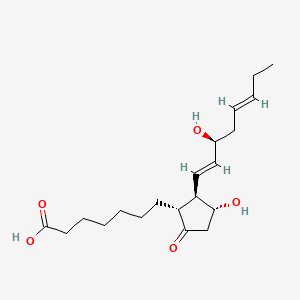

Rp-cAMPS(三乙胺盐)是一种环腺苷酸单磷酸类似物。它是一种有效的、竞争性的环腺苷酸单磷酸诱导的环腺苷酸依赖性蛋白激酶I和II活化抑制剂。该化合物不易被磷酸二酯酶水解,使其成为研究涉及环腺苷酸依赖性信号通路的宝贵工具 .

科学研究应用

Rp-cAMPS(三乙胺盐)由于其抑制环腺苷酸依赖性蛋白激酶的能力而被广泛用于科学研究。它的一些应用包括:

化学: 用作研究环腺苷酸依赖性信号通路的工具。

生物学: 用于研究突触可塑性和神经元信号传导。

医学: 研究其在涉及环腺苷酸信号传导的疾病中的潜在治疗作用。

工业: 用于开发用于环腺苷酸依赖性过程的测定和诊断工具 .

作用机制

Rp-cAMPS(三乙胺盐)通过竞争性结合到环腺苷酸依赖性蛋白激酶I和II的调节亚基发挥作用。这阻止了环腺苷酸对激酶的活化,从而抑制下游信号通路。该化合物对磷酸二酯酶水解的抵抗力确保了其稳定性和延长作用 .

类似化合物:

- Sp-cAMPS(钠盐)

- Rp-cAMPS(钠盐)

- Sp-cAMPS(三乙胺盐)

比较: Rp-cAMPS(三乙胺盐)因其高稳定性和对磷酸二酯酶水解的抵抗力而独一无二。与它的钠盐对应物相比,三乙胺盐形式具有更好的水溶性和稳定性。这使其更适合用于水性生物测定 .

生化分析

Biochemical Properties

Rp-cAMPS triethylammonium salt plays a significant role in biochemical reactions. It interacts with enzymes and proteins, particularly with PKA I and PKA II . The nature of these interactions is competitive, as Rp-cAMPS triethylammonium salt acts as an antagonist of cAMP-induced activation of these enzymes .

Cellular Effects

The effects of Rp-cAMPS triethylammonium salt on cells and cellular processes are profound. It influences cell function by interacting with cell signaling pathways, particularly those involving cAMP and PKA . This interaction can impact gene expression and cellular metabolism .

Molecular Mechanism

Rp-cAMPS triethylammonium salt exerts its effects at the molecular level through several mechanisms. It binds to cAMP binding sites on the regulatory subunits of PKA, acting as a competitive antagonist . This binding interaction can lead to changes in gene expression and can influence enzyme activation or inhibition .

Metabolic Pathways

Rp-cAMPS triethylammonium salt is involved in metabolic pathways, particularly those involving cAMP and PKA . It can interact with enzymes and cofactors within these pathways

准备方法

合成路线及反应条件: Rp-cAMPS(三乙胺盐)的合成涉及腺苷3’,5’-单磷酸与硫代磷酸酯的环化。反应通常在三乙胺存在下进行,三乙胺作为碱促进环化过程。然后使用高效液相色谱法纯化产物,达到≥98%的纯度 .

工业生产方法: Rp-cAMPS(三乙胺盐)的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用自动化反应器和高通量纯化系统以确保一致性和高产率。该化合物储存在-20°C下以保持其稳定性 .

化学反应分析

反应类型: Rp-cAMPS(三乙胺盐)主要由于硫代磷酸酯基团的存在而发生取代反应。它不易被磷酸二酯酶水解,这使得它在生理条件下稳定 .

常见试剂和条件: 该化合物在水溶液中稳定,可以在水中溶解至高达100 mM的浓度。它通常在生物测定中以微摩尔浓度使用 .

主要生成产物: 涉及Rp-cAMPS(三乙胺盐)的反应中形成的主要产物是环腺苷酸单磷酸类似物本身,因为它不易进一步水解 .

相似化合物的比较

- Sp-cAMPS (sodium salt)

- Rp-cAMPS (sodium salt)

- Sp-cAMPS (triethylammonium salt)

Comparison: Rp-cAMPS (triethylammonium salt) is unique due to its high stability and resistance to hydrolysis by phosphodiesterases. Compared to its sodium salt counterpart, the triethylammonium salt form has better water solubility and stability. This makes it more suitable for use in aqueous biological assays .

属性

IUPAC Name |

(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;N,N-diethylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N5O5PS.C6H15N/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17,22)20-7;1-4-7(5-2)6-3/h2-4,6-7,10,16H,1H2,(H,17,22)(H2,11,12,13);4-6H2,1-3H3/t4-,6-,7-,10-,21?;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIPZMKSNMRTIV-NVGWRVNNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC.C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N6O5PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(5-Fluoro-1H-benzo[d]imidazol-2-yl)acetic acid](/img/structure/B570010.png)

![2h-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B570024.png)